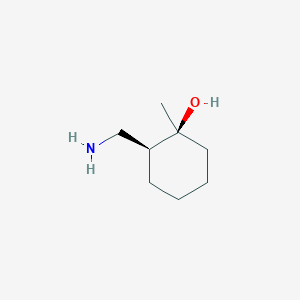

cis-2-Aminomethyl-1-methyl-cyclohexanol

Beschreibung

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride is a chiral cyclohexanol derivative with the molecular formula C₈H₁₈ClNO and CAS number 1212419-83-4 . Its IUPAC name is (1S,2S)-2-(aminomethyl)-1-methylcyclohexanol hydrochloride, featuring a cyclohexanol backbone substituted with an aminomethyl group at position 2 and a methyl group at position 1 in the cis configuration . This compound is widely utilized in asymmetric synthesis for preparing chiral intermediates relevant to catalysis, pharmaceuticals, and advanced materials . The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a practical reagent in laboratory settings.

Eigenschaften

Molekularformel |

C8H17NO |

|---|---|

Molekulargewicht |

143.23 g/mol |

IUPAC-Name |

(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(10)5-3-2-4-7(8)6-9/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1 |

InChI-Schlüssel |

WZVYVHUIYKLCBC-YUMQZZPRSA-N |

Isomerische SMILES |

C[C@@]1(CCCC[C@H]1CN)O |

Kanonische SMILES |

CC1(CCCCC1CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Reduktion von Ketonen: Eine gängige Methode beinhaltet die Reduktion von 2-Methylcyclohexanon unter Verwendung eines Reduktionsmittels wie Natriumborhydrid (NaBH4) in Gegenwart einer Amingruppe wie Ammoniumchlorid (NH4Cl). Die Reaktion erfolgt typischerweise in einem Alkohol-Lösungsmittel wie Methanol bei Raumtemperatur.

Aminomethylierung: Ein weiterer Weg beinhaltet die Aminomethylierung von 1-Methylcyclohexanol unter Verwendung von Formaldehyd und einer Amingruppe unter sauren Bedingungen. Diese Reaktion kann durch Säuren wie Salzsäure (HCl) katalysiert werden.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für cis-2-Aminomethyl-1-methyl-cyclohexanol umfassen häufig großtechnische Reduktionsprozesse unter Verwendung effizienter und kostengünstiger Reduktionsmittel. Die Wahl des Lösungsmittels und der Reaktionsbedingungen wird optimiert, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet, insbesondere solchen, die auf neurologische Pfade abzielen.

Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologische Studien: Es wird in Studien verwendet, die sich mit Enzyminhibition und Rezeptorbindung befassen, da es strukturelle Ähnlichkeit mit biologisch aktiven Molekülen aufweist.

Industrielle Anwendungen: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während der Cyclohexanol-Anteil mit hydrophoben Bereichen interagieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Cis-2-Aminomethyl-1-methyl-cyclohexanol serves as a valuable chiral building block in asymmetric synthesis. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can participate in various reactions, including:

- Catalytic reactions : It acts as a ligand in metal-catalyzed transformations, enhancing reaction selectivity and efficiency.

Research indicates that this compound may interact with biological molecules, influencing various cellular processes. Its potential applications include:

- Neurotransmitter modulation : Similar compounds have shown effects on neurotransmitter receptors, suggesting possible roles in treating neurological disorders.

- Antimicrobial properties : Studies have indicated that derivatives can disrupt microbial cell membranes, making them candidates for developing new antimicrobial agents.

Pharmaceutical Development

This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form hydrogen bonds and ionic interactions with biomolecules enhances its utility in drug design.

Industrial Applications

In the chemical industry, this compound is utilized in the synthesis of fine chemicals and other industrial products. Its reactivity allows it to be a precursor for various derivatives used in manufacturing.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in the synthesis of complex organic molecules. The reaction conditions were optimized to yield high enantiomeric excess, showcasing its potential in pharmaceutical applications.

Case Study 2: Biological Interactions

Research conducted on the interaction of this compound with neurotransmitter receptors revealed promising results. The compound exhibited modulating effects on serotonin receptors, indicating potential therapeutic applications in treating mood disorders.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Chiral building block, ligand in catalytic reactions |

| Biology | Neurotransmitter modulation, antimicrobial properties |

| Medicine | Pharmaceutical intermediate |

| Industry | Synthesis of fine chemicals |

Wirkmechanismus

The mechanism of action of cis-2-Aminomethyl-1-methyl-cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexanol moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following compounds share structural or functional similarities with cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, differing in substituents, stereochemistry, or ring size. Key comparisons are summarized in Table 1.

Structural Analogs in the Cyclohexanol Family

cis-2-Methylcyclohexanol (CAS: 7443-70-1)

- Molecular Formula : C₇H₁₄O

- Key Features: Lacks the aminomethyl group but shares the cis-2-methyl substitution. Used in studies of stereochemical effects on physical properties, such as boiling and melting points .

cis-2-Isopropylcyclohexanol (CAS: 10488-25-2)

- Molecular Formula : C₉H₁₈O

- Key Features : Contains a bulkier isopropyl group at position 2. Demonstrated utility in gas chromatography (GC) analysis due to distinct retention indices (Kovats' RI: 1293) .

cis-2-Aminocyclohexanol hydrochloride (CAS: 6936-47-6)

- Molecular Formula: C₆H₁₃NO·HCl

- Key Features: Similar aminomethyl substitution but lacks the 1-methyl group. Exhibits a higher melting point (186–190°C) compared to its trans isomer (172–175°C), emphasizing stereochemistry’s role in thermal stability .

Derivatives with Varied Functional Groups

cis-2-tert-butyl-cyclohexanol acetate (CAS: 20298-69-5)

- Molecular Formula : C₁₂H₂₂O₂

- Key Features : Incorporates an acetate ester and tert-butyl group. Used as a reference compound in mass spectrometry due to its distinct fragmentation pattern .

(Cis-2-amino-2-methyl-cyclopentyl)-methanol hydrochloride (CAS: 1212406-48-8)

- Molecular Formula: C₇H₁₆ClNO

- Key Features: Cyclopentane backbone reduces ring strain and alters conformational flexibility compared to cyclohexanol derivatives. Explored in medicinal chemistry for bioactive molecule synthesis .

Stereochemical Variants

- trans-2-Aminocyclohexanol hydrochloride (CAS: 5456-63-3): The trans isomer of cis-2-Aminocyclohexanol hydrochloride shows a lower melting point (172–175°C), illustrating how stereochemistry impacts intermolecular interactions .

- 2-Aminocyclohexanol (cis/trans mixture): Mixtures exhibit intermediate properties, complicating purification and application in enantioselective syntheses .

Table 1: Comparative Properties of this compound and Analogs

*Reported for the closely related cis-2-Aminomethyl-1-cyclohexanol hydrochloride .

Biologische Aktivität

Cis-2-Aminomethyl-1-methyl-cyclohexanol, also known as (1S,2S)-2-(aminomethyl)-1-methylcyclohexanol hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C8H17NO·HCl

- Molecular Weight : 179.69 g/mol

- CAS Number : 24947-68-0

- Physical Form : Crystalline powder

- Melting Point : 182.0°C to 185.0°C

- Solubility : Soluble in water and methanol

Biological Activity Overview

The biological activity of this compound primarily revolves around its analgesic and potential neuroprotective properties. Research indicates that this compound may act on various biological pathways, including neurotransmitter modulation and receptor interactions.

Analgesic Properties

This compound has been studied for its analgesic effects, similar to other cyclohexanol derivatives. It is believed to interact with opioid receptors, providing pain relief without the typical side effects associated with opioid medications.

Case Study Example :

In a study examining the analgesic efficacy of structurally related compounds, it was found that derivatives of cyclohexanol exhibited significant pain-relieving properties in animal models. The study highlighted that these compounds did not induce respiratory depression, a common side effect of traditional opioids, thus presenting a safer alternative for pain management .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Research Findings :

A recent investigation into the neuroprotective effects of various aminomethyl cyclohexanols indicated that these compounds could reduce neuronal apoptosis in cultured cells exposed to neurotoxic agents. The study utilized several assays to measure cell viability and apoptosis rates, demonstrating that this compound significantly improved cell survival rates compared to controls .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

- Opioid Receptor Interaction : Preliminary studies suggest that this compound may bind to mu-opioid receptors, providing analgesic effects without significant side effects.

- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing and analgesic properties.

- Antioxidant Activity : By reducing oxidative stress in neuronal cells, this compound may protect against neurodegeneration.

In Vitro Studies

In vitro assays have been crucial in evaluating the cytotoxicity and biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.